Product packaging for BMS-986120(Cat. No.:CAS No. 1478712-37-6)

BMS-986120

Cat. No.: B606285
CAS No.: 1478712-37-6
M. Wt: 513.6 g/mol
InChI Key: MINMDCMSHDBHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Protease-Activated Receptors (PARs) in Cellular Signaling

Protease-activated receptors (PARs) are a unique subfamily of G protein-coupled receptors (GPCRs) that are activated by the proteolytic cleavage of their extracellular N-terminus. nih.govashpublications.org This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling. nih.govashpublications.orgnih.gov This irreversible activation mechanism allows proteases, which are traditionally known for their roles in digestion and protein degradation, to function as signaling molecules that regulate a variety of cellular processes. frontiersin.org

The PAR family consists of four members: PAR1, PAR2, PAR3, and PAR4. ashpublications.orgspandidos-publications.com These receptors are expressed in a wide range of tissues and cell types, including platelets, endothelial cells, immune cells, and smooth muscle cells. nih.govmdpi.com Their expression patterns often overlap, allowing for complex and cell-type-specific responses to proteases. ashpublications.org

PAR1: Initially identified as the thrombin receptor, PAR1 is now known to be activated by other proteases as well. nih.govashpublications.org It is widely expressed and plays a crucial role in hemostasis and thrombosis. ahajournals.org

PAR2: Activated by trypsin and other serine proteases, but not thrombin, PAR2 is involved in inflammation and pain sensation. frontiersin.orghaematologica.org

PAR3: Like PAR1, PAR3 is a thrombin receptor. pnas.org In mouse platelets, PAR3 acts as a cofactor for PAR4 activation by thrombin. ahajournals.orgbiorxiv.org

PAR4: This receptor is activated by both thrombin and trypsin. frontiersin.orgpnas.org It is highly expressed in platelets and plays a significant role in thrombosis. nih.govmdpi.com

The PAR family of proteins is involved in a multitude of cellular functions. nih.gov The complexity of these proteins increases with the evolutionary level of the species. nih.gov The diverse biological roles of PARPs highlight their importance in cellular processes. researchgate.net

Table 1: Functional Classification and Distribution of PAR Family Members

Receptor Activating Proteases Key Functions Primary Tissue/Cell Distribution
PAR1 Thrombin, Activated Protein C (APC), MMP1, MMP13 ashpublications.org Hemostasis, thrombosis, inflammation, vascular permeability ahajournals.orgwikipedia.org Platelets, endothelial cells, smooth muscle cells, neurons ahajournals.orgwikipedia.org
PAR2 Trypsin, tryptase, factor Xa haematologica.org Inflammation, pain, vasodilation frontiersin.orgwikipedia.org Epithelial cells, endothelial cells, immune cells, neurons frontiersin.orgwikipedia.org
PAR3 Thrombin pnas.org Cofactor for PAR4 activation in mouse platelets ahajournals.orgbiorxiv.org Platelets (mouse), megakaryocytes jci.org

| PAR4 | Thrombin, trypsin, cathepsin G, plasmin frontiersin.orgnih.gov | Platelet activation, thrombus stabilization, inflammation nih.govmdpi.comnih.gov | Platelets, lung, pancreas, thyroid, testis, small intestine nih.govmdpi.compnas.org |

This table provides a simplified overview. The distribution and function of PARs can be highly specific to the cell type and physiological context.

Thrombin, a key enzyme in the coagulation cascade, is a potent activator of PAR1, PAR3, and PAR4. frontiersin.orgpnas.org The mechanism of activation involves thrombin binding to the receptor and cleaving its N-terminal exodomain. pnas.org This reveals the tethered ligand that initiates signaling. pnas.org

The different PARs exhibit distinct sensitivities to thrombin. PAR1 has a high affinity for thrombin and is activated by low concentrations of the enzyme. jci.orgnih.gov In contrast, PAR4 is a lower-affinity receptor and requires higher thrombin concentrations for activation. jci.orgnih.gov This differential sensitivity allows for a graded cellular response to varying levels of thrombin.

In human platelets, both PAR1 and PAR4 are expressed and contribute to thrombin-induced activation. nih.govmdpi.com PAR1 mediates a rapid and transient signaling response, while PAR4 activation leads to a slower, more sustained signal. nih.govahajournals.org This dual receptor system allows for both the initiation and propagation of platelet activation. ahajournals.org

Distinct Biological Roles of PAR4 in Platelet Activation and Beyond

While initially considered a "backup" thrombin receptor, PAR4 has emerged as a key player in thrombosis and inflammation with distinct functions from PAR1.

PAR4 plays a crucial role in the later stages of platelet activation and thrombus formation. ahajournals.org Its sustained signaling is essential for irreversible platelet aggregation and the formation of a stable thrombus. nih.govahajournals.org Activation of PAR4 on platelets leads to several key events:

Sustained Calcium Mobilization: PAR4 activation triggers a prolonged increase in intracellular calcium, which is critical for maintaining platelet activation. mdpi.comdiva-portal.org

Granule Secretion: PAR4 activity promotes the release of platelet granules, which contain various prothrombotic and inflammatory molecules. nih.gov

Procoagulant Activity: PAR4 signaling is more important than PAR1 for the procoagulant effect of thrombin on platelets, leading to faster and more robust thrombin generation. researchgate.netnih.gov This is partly due to its role in the release of factor V from platelet α-granules. nih.govnih.gov

The distinct signaling kinetics of PAR1 and PAR4 lead to different contributions to thrombus formation. PAR1, with its high affinity for thrombin, is responsible for the initial phase of platelet activation and thrombus formation. nih.govahajournals.org In contrast, PAR4's sustained signaling is critical for the growth and stabilization of the thrombus. nih.govahajournals.org

This has led to the hypothesis that selectively targeting PAR4 could be a safer antithrombotic strategy than targeting PAR1. nih.gov Inhibiting PAR4 might prevent occlusive thrombosis while preserving the initial hemostatic response mediated by PAR1, potentially reducing bleeding risk. biorxiv.orgahajournals.org

Table 2: Differential Roles of PAR1 and PAR4 in Human Platelet Activation

Feature PAR1 PAR4
Thrombin Affinity High jci.orgnih.gov Low jci.orgnih.gov
Signaling Kinetics Rapid and transient nih.govahajournals.org Slow and sustained nih.govahajournals.org
Primary Role Initiation of platelet activation nih.govahajournals.org Sustained platelet aggregation and thrombus stabilization nih.govahajournals.org
Calcium Signal Rapid, transient increase diva-portal.org Slower, prolonged increase diva-portal.org

| Procoagulant Activity | Contributes to procoagulant activity nih.gov | More significant role in procoagulant activity and sustained thrombin generation researchgate.netnih.gov |

Beyond its well-established role in platelets, PAR4 is expressed in various other cell types and is implicated in a range of pathophysiological processes. nih.govmdpi.com Its expression can be dynamically regulated by various stimuli associated with thromboinflammation, such as thrombin and high glucose. thieme-connect.com

Emerging evidence suggests a role for PAR4 in:

Inflammation: PAR4 can modulate inflammatory responses. mdpi.com For instance, it can induce leukocyte migration and contribute to the inflammatory functions of monocytes. wikipedia.orgthieme-connect.com

Vascular Biology: PAR4 is expressed in the vasculature and may contribute to vascular complications. ahajournals.org It has been implicated in processes such as regulating vascular tone and permeability. wikipedia.org

Cardiovascular Disease: PAR4 is considered a potential player in vessel disease and cardiac remodeling after a heart attack. thieme-connect.com

The selective PAR4 antagonist, BMS-986120, is an oral, reversible antiplatelet agent. ahajournals.org It has shown the ability to inhibit ex vivo thrombus formation in healthy volunteers. ahajournals.org Clinical development of this compound was discontinued (B1498344) for undisclosed reasons. alzdiscovery.org

Rationale for Protease-Activated Receptor 4 (PAR4) Antagonism as a Therapeutic Strategy

The development of PAR4 antagonists as a novel antiplatelet strategy is rooted in the need to overcome the significant limitations of existing therapies and is supported by a strong biological rationale centered on the unique signaling properties of the PAR4 receptor.

Addressing Limitations of Existing Antiplatelet Therapies

Current standard-of-care antiplatelet agents, such as aspirin (B1665792) and P2Y12 inhibitors (e.g., clopidogrel), are mainstays in the prevention of thrombotic events. oup.com However, their efficacy is often curtailed by a significant and sometimes life-threatening risk of bleeding. nih.govahajournals.org Dual antiplatelet therapy (DAPT), combining aspirin and a P2Y12 inhibitor, is highly effective but further elevates this bleeding risk. oup.comahajournals.orgnih.govmdpi.comisrctn.com This narrow therapeutic window poses a clinical challenge, forcing a difficult balance between preventing ischemic events and causing hemorrhage. nih.gov

Furthermore, even with potent antiplatelet treatment, a residual risk of thrombotic events persists, and a notable number of patients experience recurrent events. oup.com The PAR1 antagonist, vorapaxar, was developed to target thrombin-mediated platelet activation, but its use has been limited by an increased risk of bleeding, including intracranial hemorrhage. nih.govtandfonline.complos.org These limitations highlight a clear unmet medical need for new antiplatelet agents that can provide robust antithrombotic efficacy with an improved safety profile, particularly with respect to bleeding. nih.gov

Theoretical Advantages of Selective PAR4 Inhibition

The distinct signaling kinetics of PAR1 and PAR4 on human platelets provide a compelling argument for the selective antagonism of PAR4. nih.gov PAR1 is responsible for the initial, rapid platelet response to low thrombin concentrations, a process crucial for normal hemostasis (the cessation of bleeding at a site of injury). nih.gov In contrast, PAR4 activation requires higher thrombin concentrations—levels more typically associated with pathological thrombosis—and mediates a prolonged, sustained signal essential for the growth and stabilization of a thrombus. nih.govmdpi.com

This functional dichotomy suggests a novel therapeutic hypothesis: selectively inhibiting PAR4 could prevent the occlusive growth of a pathological thrombus while leaving the initial, PAR1-mediated hemostatic functions largely intact. nih.govmdpi.com This approach would theoretically uncouple antithrombotic efficacy from a high bleeding risk, offering a wider therapeutic window than existing antiplatelet agents, including the PAR1 antagonist vorapaxar. nih.govnih.gov By targeting the later stages of platelet activation and thrombus consolidation, PAR4 inhibition represents a more nuanced strategy than the broad inhibition of early platelet activation events. nih.gov

Identification of PAR4 as a Promising Anti-thrombotic Target

The recognition of PAR4 as a viable antithrombotic target emerged from studies demonstrating its critical role in thrombus formation. Research has shown that while PAR1 initiates platelet activation, the sustained signaling from PAR4 is crucial for procoagulant activity and the formation of a stable thrombus. nih.gov This has led to the development of several PAR4 antagonists, including small molecules and antibodies, to probe its function. nih.govmdpi.com

A prime example of a compound developed from this research is This compound , a first-in-class, orally active, selective, and reversible PAR4 antagonist. evitachem.comahajournals.orgnih.gov The discovery of this compound involved high-throughput screening of over a million compounds, followed by extensive medicinal chemistry optimization. iric.ca Preclinical studies demonstrated its potential. iric.ca

Table 1: Preclinical Research Findings for this compound
Study TypeModelKey FindingReference
In Vitro AssayHEK293 CellsPotent inhibitor of PAR4 agonist peptide-induced calcium mobilization with an IC50 of 0.56 nM. Selective for PAR4 over PAR1 and PAR2. evitachem.com
In Vitro Platelet AggregationHuman Platelet-Rich PlasmaInhibited platelet aggregation with an IC50 of 7.3 nM. evitachem.comnih.gov
Ex Vivo Thrombus FormationHealthy Human VolunteersA single dose significantly reduced ex vivo thrombus formation under high shear stress, primarily by decreasing platelet-rich thrombus deposition. ahajournals.orgnih.gov
In Vivo Thrombosis ModelCynomolgus Monkey (Electrolytic Carotid Artery)Demonstrated potent antithrombotic activity, reducing thrombus weight by 82% at 1 mg/kg. nih.govalzdiscovery.org
In Vivo Bleeding ModelCynomolgus MonkeyExhibited low bleeding liability with a markedly wider therapeutic window compared to clopidogrel. tandfonline.comnih.govnih.gov

These findings with this compound provided strong proof-of-concept that selective PAR4 antagonism could achieve the theoretical goal of potent antithrombotic effects with a lower propensity for bleeding, solidifying PAR4's status as a highly promising target for the next generation of antiplatelet therapies. ahajournals.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N5O5S2 B606285 BMS-986120 CAS No. 1478712-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-5-methyl-1,3-thiazol-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S2/c1-13-17(25-21(34-13)27-4-6-31-7-5-27)12-32-18-8-14(29-2)9-19-15(18)10-20(33-19)16-11-28-22(24-16)35-23(26-28)30-3/h8-11H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINMDCMSHDBHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N2CCOCC2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478712-37-6
Record name BMS-986120
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478712376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986120
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT28B7071
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Preclinical Development of Bms 986120

High-Throughput Screening and Lead Identification

The initial phase in the discovery of BMS-986120 involved a massive screening effort to identify a starting point for drug development. This process was designed to sift through a vast chemical space to find novel molecules with the desired inhibitory activity against PAR4.

The discovery process for this compound began with a high-throughput screening (HTS) campaign that evaluated over one million compounds from the Bristol-Myers Squibb chemical library. iric.canih.govahajournals.org The primary screening assay was designed to identify compounds that could block calcium signaling in cells, a key step that occurs after PAR4 activation. ahajournals.orgahajournals.org Specifically, researchers looked for molecules that inhibited the calcium flux induced by a PAR4-activating peptide (PAR4-AP). ahajournals.org

Compounds that showed activity in this initial assay were then subjected to a secondary, more physiologically relevant screen. ahajournals.org This follow-up assay measured the ability of the "hit" compounds to inhibit platelet aggregation induced by γ-thrombin, an isoform of thrombin that preferentially activates PAR4. ahajournals.orgnih.gov This dual-assay approach ensured that the identified compounds were effective not only against a synthetic activator but also against the natural protease responsible for PAR4-mediated platelet activation. Other screening methods for PAR4 antagonists, though not specified for the this compound discovery, often include flow cytometry to measure platelet activation markers like P-selectin expression and GPIIbIIIa activation. acs.orgnih.gov

The comprehensive HTS campaign successfully identified a promising lead chemotype. researchgate.net From the vast library of screened compounds, an imidazothiadiazole derivative, later referred to as "BMS-3," emerged as a potent and selective inhibitor of PAR4-dependent platelet activation. ahajournals.orgacs.orgnih.gov This initial hit compound served as the foundational scaffold for an extensive medicinal chemistry program aimed at creating a clinical candidate. researchgate.netacs.org The identification of the imidazothiadiazole core was a critical breakthrough, providing a validated chemical starting point for optimization. nih.gov

Medicinal Chemistry Optimization of this compound

Following the successful identification of the imidazothiadiazole lead, an intensive medicinal chemistry effort was launched. nih.gov This phase focused on refining the molecule's properties through iterative cycles of design, synthesis, and testing to enhance its potency, selectivity, and drug-like characteristics, particularly oral bioavailability.

Detailed structure-activity relationship (SAR) studies were central to the optimization of the initial imidazothiadiazole hit. researchgate.net The primary goals were to maximize potency against PAR4 while ensuring high selectivity over the related PAR1 receptor and other platelet activation pathways. acs.orgnih.gov Researchers systematically modified the structure of the lead compound and evaluated the resulting analogs to understand how different chemical groups influenced biological activity.

This optimization process led to the development of this compound, which demonstrated potent and highly selective PAR4 antagonism. researchgate.nettandfonline.com It effectively blocked platelet activation stimulated by a PAR4 activation peptide or γ-thrombin with high potency but had no significant effect on platelet activation induced by a PAR1-activating peptide, ADP, or collagen. nih.govalzdiscovery.org This high degree of selectivity is crucial for minimizing off-target effects and achieving a safer therapeutic profile.

Table 1: In Vitro Potency and Selectivity of this compound This table summarizes the inhibitory concentration (IC50) of this compound against PAR4 activation in different species and its selectivity against other platelet agonists.

Target/AgonistSpeciesAssayIC50 Value
PAR4 HumanPlatelet Aggregation9.5 nM medchemexpress.com
PAR4 MonkeyPlatelet Aggregation2.1 nM medchemexpress.com
PAR4-AP HumanPlatelet Activation<10 nmol/L ahajournals.org
PAR1-AP HumanPlatelet ActivationNo effect observed nih.gov
ADP HumanPlatelet ActivationNo effect observed nih.gov
Collagen HumanPlatelet ActivationNo effect observed nih.gov

A key objective of the medicinal chemistry program was to develop a PAR4 antagonist suitable for oral administration. nih.govahajournals.org The lead compound was optimized not only for potency and selectivity but also for its pharmacokinetic properties to ensure it could be effectively absorbed and distributed throughout the body after being taken orally. ahajournals.org this compound was successfully engineered to be an orally active molecule. iric.caguidetopharmacology.org

Phase I clinical studies in healthy volunteers confirmed that this compound is rapidly absorbed and exhibits dose-proportional exposure. researchgate.netalzdiscovery.org Preclinical data indicate that its metabolism involves the cytochrome P450 enzyme CYP3A4. tandfonline.com The development of these favorable oral bioavailability characteristics was a critical step in advancing this compound into clinical trials.

Table 2: Pharmacokinetic Properties of this compound in Humans This table presents key pharmacokinetic parameters of this compound observed in Phase I single-ascending dose studies.

ParameterDoseValue
Time to Max. Concentration (Tmax) N/ARapid Absorption alzdiscovery.org
Half-life (t1/2) 3.0 mg44.7 hours researchgate.net
Half-life (t1/2) 180 mg84.1 hours researchgate.net
Metabolism N/AInvolves CYP3A4 tandfonline.com
Reversibility N/AReversible binder to PAR4 ahajournals.orgnih.gov

The molecular design of this compound evolved directly from the imidazothiadiazole scaffold of the initial HTS hit, BMS-3. acs.orgnih.gov The synthetic route was developed to allow for the systematic structural modifications required by the SAR studies. The successful synthesis and optimization efforts transformed the early hit into a clinical candidate with a desirable balance of potency, selectivity, and oral bioavailability. researchgate.netahajournals.org The chemical structure and synthesis of this class of compounds are detailed in patent literature, such as WO2013163279A1, which protects the novel imidazothiadiazole derivatives including this compound. allfordrugs.com

Molecular Pharmacology and Receptor Interaction Profile of Bms 986120

Mechanism of Action of BMS-986120 as a PAR4 Antagonist

The primary mechanism of this compound involves the direct inhibition of PAR4, a G protein-coupled receptor (GPCR) that plays a key role in the later, sustained phase of platelet aggregation. alzdiscovery.org Thrombin, a potent platelet agonist, activates PAR4 through proteolytic cleavage of its N-terminus, which exposes a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate downstream signaling. ahajournals.orgahajournals.org this compound interferes with this process by binding to the receptor and preventing its activation. ahajournals.org

This compound functions as a competitive and reversible antagonist of PAR4. nih.govahajournals.orgahajournals.org Schild analysis, a method used to determine the mode of inhibition, demonstrated that the compound exhibits a competitive mode of action against γ-thrombin activation. acs.org This indicates that this compound directly competes with the receptor's activation mechanism. acs.org

The reversibility of its binding is a key characteristic. nih.govahajournals.orgahajournals.org Studies using [3H]this compound in binding assays with PAR4-expressing cell membranes have shown that the binding is reversible. researchgate.netamegroups.cn This property is advantageous compared to irreversible inhibitors, as it allows for platelet function to normalize after the drug is cleared. amegroups.cn In ex vivo studies on human platelets, a single dose of this compound resulted in strong inhibition of PAR4-stimulated platelet activation at 2 hours, with the effect diminishing by 24 hours, further confirming its reversible nature. nih.govahajournals.org

This compound effectively blocks platelet activation stimulated by both thrombin and specific PAR4 agonist peptides (PAR4-AP). nih.govahajournals.orgahajournals.org It does not directly inhibit the enzymatic activity of thrombin itself but instead targets the PAR4 receptor to prevent the downstream signaling cascade. acs.org The compound has been shown to inhibit platelet aggregation in response to γ-thrombin, an isoform of thrombin thought to preferentially activate PAR4. ahajournals.orgnih.gov

In functional assays, this compound potently blocks PAR4-AP-induced calcium mobilization in PAR4-expressing HEK293 cells. evitachem.comresearchgate.netamegroups.org Furthermore, it strongly inhibits PAR4-AP-stimulated platelet activation and aggregation in human platelet-rich plasma. nih.govahajournals.orgahajournals.org This blockade of the receptor prevents the prolonged signaling that is characteristic of PAR4 activation and is considered crucial for the stabilization and growth of a thrombus. ahajournals.orgahajournals.org

Receptor Binding Kinetics and Affinity of this compound

The interaction of this compound with its target has been characterized through detailed kinetic and affinity studies, confirming its high potency.

The binding characteristics of this compound to human PAR4 have been extensively studied using radioligand binding assays. These experiments typically utilize membranes prepared from human embryonic kidney (HEK293) cells engineered to express recombinant human PAR4. researchgate.netamegroups.cntandfonline.com In these assays, a tritium-labeled version of the compound, [3H]this compound, is used to demonstrate high-affinity, specific, and saturable binding to the PAR4 receptor. researchgate.netamegroups.cn Binding equilibrium was reportedly reached after 1 to 2 hours of incubation under experimental conditions. researchgate.net

Radioligand binding studies have determined that this compound exhibits a very high binding affinity for human PAR4. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates higher affinity, has been reported to be 0.098 nM. strath.ac.ukmdpi.com This high affinity is consistent with its potent inhibitory activity observed in functional assays. researchgate.net For comparison, its affinity for monkey PAR4 is also high, which facilitated its preclinical evaluation in non-human primate models. researchgate.netamegroups.org

Binding and Inhibitory Profile of this compound
ParameterCell/SystemValueReference
Dissociation Constant (Kd)Human PAR40.098 nM strath.ac.ukmdpi.com
IC50 (Calcium Mobilization)PAR4-expressing HEK293 cells0.56 nM evitachem.commedchemexpress.com
Imidazothiadiazole precursor14 nM researchgate.net
IC50 (Platelet Aggregation)Human Platelet-Rich Plasma (γ-thrombin or PAR4-AP induced)&lt;10 nM ahajournals.orgahajournals.orgamegroups.org
Human Platelet-Rich Plasma7.3 nM evitachem.com

Selectivity and Specificity of this compound

A crucial aspect of the pharmacological profile of this compound is its high selectivity for PAR4 over other related receptors, particularly PAR1, which is the other major thrombin receptor on human platelets. acs.orgalzdiscovery.org This selectivity is thought to contribute to its favorable therapeutic profile, as it preserves the initial, transient signaling from PAR1 which is important for hemostasis, while blocking the sustained, prothrombotic signaling from PAR4. ahajournals.orgahajournals.org

Studies have consistently shown that this compound is highly selective for PAR4. nih.govevitachem.com It does not inhibit platelet activation induced by a PAR1-activating peptide (SFLLRN), ADP, or collagen. ahajournals.orgnih.govmedchemexpress.com In calcium signaling studies using washed human platelets stimulated with α-thrombin (which activates both PAR1 and PAR4), the resulting calcium profile in the presence of this compound was identical to that of platelets stimulated with a PAR1-AP alone, confirming no cross-reactivity with PAR1. amegroups.org The compound is also selective over PAR2 and a panel of purified proteases. evitachem.com

The species-specificity of this compound has also been noted. While it binds with high affinity to human and monkey PAR4, it has a weak affinity for mouse PAR4 and no significant binding to rat or guinea pig PAR4, highlighting differences in the receptor across species. researchgate.netresearchgate.netmdpi.com

Differentiation from PAR1, PAR2, and Other Protease Targets

A defining characteristic of this compound is its high selectivity for PAR4 over other protease-activated receptors, particularly PAR1 and PAR2. caymanchem.com PAR1 and PAR4 are the primary thrombin receptors on human platelets, but they exhibit different activation kinetics. mdpi.com PAR1 is a high-affinity receptor activated by low thrombin concentrations, leading to a rapid and transient platelet response. In contrast, PAR4 is a lower-affinity receptor that requires higher thrombin concentrations for activation, resulting in a more sustained and prolonged signaling response crucial for the formation of stable thrombi. mdpi.comnih.gov

This compound demonstrates a clear differentiation in its inhibitory activity. In calcium mobilization assays using HEK293 cells, this compound shows a potent IC50 for PAR4-AP (activating peptide) of 0.56 nM, while its IC50 against PAR1-AP is greater than 5,000 nM and against PAR2-AP is greater than 42,000 nM. amegroups.cnnih.gov This indicates a selectivity of over 8,900-fold for PAR4 compared to PAR1 and over 75,000-fold compared to PAR2 in these assay systems. This high degree of selectivity is a critical feature, as it allows for the specific targeting of the sustained platelet activation mediated by PAR4 without interfering with the initial, transient response mediated by PAR1. caymanchem.comnih.gov Furthermore, the compound shows no cross-reactivity with a panel of purified proteases, including thrombin itself. caymanchem.com

Absence of Effect on Other Platelet Agonists (e.g., ADP, Collagen, Thromboxane (B8750289) A2)

The targeted action of this compound on the PAR4 pathway is further underscored by its lack of effect on platelet aggregation induced by other key agonists. Studies have consistently shown that this compound does not inhibit platelet aggregation stimulated by adenosine (B11128) diphosphate (B83284) (ADP), collagen, or the thromboxane A2 mimetic arachidonic acid. researchgate.netnih.govresearchgate.net In studies on cynomolgus monkeys, a high dose of this compound (1 mg/kg) did not inhibit platelet aggregation induced by PAR1-AP, ADP, or collagen, reinforcing its selective mechanism of action. researchgate.netmedchemexpress.com This specificity is a significant departure from broader-acting antiplatelet agents and suggests that this compound can modulate thrombosis driven by high thrombin concentrations without globally suppressing platelet function.

ParameterAgonistEffect of this compoundReference
Platelet AggregationPAR4-APInhibition researchgate.net
Platelet AggregationPAR1-APNo Inhibition researchgate.netmedchemexpress.com
Platelet AggregationADPNo Inhibition researchgate.netnih.gov
Platelet AggregationCollagenNo Inhibition researchgate.netnih.gov
Platelet AggregationArachidonic AcidNo Inhibition researchgate.net
Calcium MobilizationPAR1-APNo Inhibition (IC50 > 5,000 nM) amegroups.cnnih.gov
Calcium MobilizationPAR2-APNo Inhibition (IC50 > 42,000 nM) amegroups.cnnih.gov

Impact of PAR4 Genetic Variants on this compound Pharmacology

Genetic variations in receptors can significantly alter drug efficacy and response in different populations. For PAR4, a common single nucleotide polymorphism (SNP), rs773902, results in an alanine-to-threonine substitution at amino acid position 120 (A120T). nih.govalzdiscovery.org The threonine (Thr120) variant has been associated with a hyper-responsive platelet phenotype to PAR4 agonists. nih.govresearchgate.net

Analysis of PAR4 A120T Polymorphism Effects on Receptor Response

Despite the altered receptor sensitivity of the Thr120 variant, studies have shown that the pharmacodynamic effect of this compound is not significantly impacted by this polymorphism. amegroups.orgnih.gov In a Phase I clinical study involving healthy human subjects, no apparent differences in the platelet response to this compound were observed between individuals carrying the alanine (B10760859) (AA) or threonine (TT) variants of PAR4. amegroups.orgnih.govtandfonline.com Pooled data from single- and multiple-ascending dose studies confirmed that there were no significant differences in PAR4-mediated platelet response between participants with AA120, AT120, or TT120 genotypes when challenged with various concentrations of a PAR4 activating peptide. researchgate.net

Mutagenesis Studies on PAR4 Variants

Site-directed mutagenesis studies have provided a molecular basis for the clinical observations. amegroups.orgnih.gov These in vitro studies, which involved creating cell lines expressing either the A120 or T120 PAR4 variant, demonstrated that the A120T polymorphism has no apparent impact on the pharmacological response to this compound. amegroups.orgtandfonline.com Specifically, no differences were found in the half-maximal effective concentration (EC50) for receptor activation by a PAR4-activating peptide between cells expressing the A120 or T120 proteins. researchgate.nettandfonline.com While some data suggest a slightly higher cell surface expression level for the A120 variant, this did not translate into a meaningful difference in the inhibitory profile of this compound. tandfonline.com These findings collectively suggest that dose adjustments for this compound based on the A120T PAR4 genotype are not necessary. tandfonline.com

Modulatory Effects of this compound on Cellular Signaling Pathways

PAR4 activation by thrombin initiates a cascade of intracellular signaling events, primarily through the coupling to Gq and G12/13 proteins. mdpi.com A key event in this cascade is the mobilization of intracellular calcium, which is a critical step for subsequent platelet responses like granule secretion and aggregation. mdpi.com

Inhibition of PAR4-Mediated Calcium Mobilization

This compound acts as a potent inhibitor of this crucial signaling step. In vitro studies using HEK293 cells engineered to express PAR4 have shown that this compound effectively blocks calcium mobilization induced by a PAR4-activating peptide (PAR4-AP). caymanchem.com The reported half-maximal inhibitory concentration (IC50) for this effect is 0.56 nM, highlighting the compound's high potency at the cellular level. caymanchem.commedchemexpress.com In human megakaryoblastic leukemia cells (MEG-01), which endogenously express both PAR1 and PAR4, this compound selectively blocked PAR4-mediated calcium signals and morphological changes, further confirming its specific inhibitory action on the PAR4 signaling pathway. nih.gov The ability to potently and selectively inhibit this primary signaling event is fundamental to the antiplatelet mechanism of this compound.

AssayCell TypeAgonistIC50 (nM)Reference
Calcium MobilizationHEK293-PAR4PAR4-AP0.56 caymanchem.commedchemexpress.com
Platelet Aggregation (Whole Blood)HumanPAR4-AP9.5 researchgate.netmedchemexpress.com
Platelet Aggregation (Whole Blood)MonkeyPAR4-AP2.1 researchgate.netmedchemexpress.com
Platelet Aggregation (Platelet-Rich Plasma)Humanγ-thrombin7.3 caymanchem.comnih.gov

Attenuation of G-protein Coupled Receptor (GPCR) Downstream Signaling (e.g., Gα14, β-arrestin 2 recruitment, ERK1/2 activation)

This compound functions as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a member of the G-protein coupled receptor (GPCR) family. alzdiscovery.orgmdpi.com The activation of PAR4 initiates a cascade of intracellular signaling events that are crucial for cellular responses, particularly in platelets. mdpi.combiorxiv.org this compound exerts its effects by blocking the activation of PAR4, thereby preventing the downstream signaling pathways that lead to platelet activation and aggregation. evitachem.com

Upon activation by proteases like thrombin, PAR4 undergoes a conformational change that facilitates its coupling to various G-protein families, primarily Gαq and Gα12/13, to propagate intracellular signals. mdpi.combiorxiv.orgnih.gov This signaling is independent of the Gαi pathway. mdpi.com The engagement of these G-proteins triggers multiple downstream effector pathways, including the recruitment of β-arrestin 2 and the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound effectively curtails these signaling events.

Research indicates that PAR4 signaling can be modulated by specific antagonists. Studies involving nicotine's effect on platelet function showed that the pro-aggregatory effects, which were linked to the PAR4 pathway, could be reversed by this compound. frontiersin.org This suggests that this compound directly interferes with the signal transduction downstream of the PAR4 receptor. frontiersin.org

Gα-protein Signaling

Protease-Activated Receptor 4 (PAR4) primarily mediates its intracellular signals through the Gαq and Gα12/13 families of G-proteins. biorxiv.orgnih.gov While specific studies detailing the direct interaction of this compound with the Gα14 subunit are not prevalent in the reviewed literature, Gα14 is a member of the Gαq family. Therefore, the inhibitory action of this compound on PAR4-mediated Gq signaling pathways is relevant. Activation of the Gq pathway by PAR4 leads to the stimulation of phospholipase C-beta (PLCβ), which in turn mediates phosphoinositide hydrolysis and subsequent mobilization of intracellular calcium. nih.gov This calcium signaling is a critical step in platelet activation. frontiersin.org By antagonizing the PAR4 receptor, this compound prevents the initiation of this Gq-mediated cascade. evitachem.comahajournals.org

β-arrestin 2 Recruitment

β-arrestins are key regulatory proteins that can mediate both G-protein-dependent and -independent signaling pathways following GPCR activation. The recruitment of β-arrestin 2 to the activated PAR4 receptor is a significant event in its signaling cascade. This compound has been shown to be a potent inhibitor of this process. Laboratory studies have quantified this inhibitory effect, demonstrating the compound's efficacy in disrupting this specific downstream pathway.

Table 1: Inhibition of β-arrestin 2 Recruitment by this compound
CompoundAssayIC₅₀ (nM)Reference
This compoundβ-arrestin 2 recruitment7.2 nih.gov

ERK1/2 Activation

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are part of the mitogen-activated protein kinase (MAPK) cascade, a crucial downstream pathway regulated by many GPCRs, including PAR4. nih.gov The phosphorylation and subsequent activation of ERK1/2 are implicated in various cellular processes. Studies have demonstrated that nicotine-induced phosphorylation of ERK1/2 in platelets is dependent on the PAR4 signaling pathway and can be reversed by the application of a PAR4 inhibitor. frontiersin.org this compound directly attenuates the activation of ERK1/2 following PAR4 stimulation, with a specific inhibitory concentration measured. nih.gov

Table 2: Inhibition of ERK1/2 Activation by this compound
CompoundAssayIC₅₀ (nM)Reference
This compoundERK1/2 activation47 nih.gov

In Vitro and Ex Vivo Efficacy and Mechanistic Studies of Bms 986120

Inhibition of Platelet Activation and Aggregation

BMS-986120 has demonstrated potent inhibitory effects on platelet activation and aggregation induced by agonists that signal through PAR4.

Dose-Dependent Inhibition of PAR4 Agonist Peptide (AP)-Induced Aggregation in Platelet-Rich Plasma

This compound has been shown to potently inhibit platelet aggregation induced by PAR4 agonist peptides (PAR4-AP) in human platelet-rich plasma (PRP) in a dose-dependent manner. Multiple studies consistently report an IC50 value of approximately 6 nM for this inhibition in human PRP. medchemexpress.comamegroups.cnresearchgate.netahajournals.orgtandfonline.commdpi.com In monkey blood, the IC50 was reported to be lower, around 2.1 nM. medchemexpress.comchemsrc.com This indicates a high potency of this compound in blocking the signaling pathway initiated by PAR4-AP, a synthetic peptide mimicking the tethered ligand exposed after thrombin cleavage of PAR4.

Table 1: IC50 Values for this compound Inhibition of Platelet Aggregation Induced by PAR4-AP

SpeciesAgonistAssay TypeIC50 (nM)Source
HumanPAR4-APPRP Aggregation~6 medchemexpress.comamegroups.cnresearchgate.netahajournals.orgtandfonline.commdpi.com
MonkeyPAR4-APBlood Aggregation2.1 medchemexpress.comchemsrc.com

Effects on Platelet Aggregation Induced by Specific Thrombin Isoforms (e.g., γ-thrombin)

Thrombin is a key physiological activator of platelets, primarily through PAR1 and PAR4. While α-thrombin activates both receptors, γ-thrombin selectively cleaves and activates PAR4. tandfonline.comacs.org this compound has been shown to effectively suppress platelet aggregation induced by γ-thrombin. amegroups.cntandfonline.comtandfonline.com The IC50 value for the inhibition of human platelet aggregation induced by γ-thrombin is reported to be around 7.3 nM or 10 nM. amegroups.cntandfonline.comtandfonline.com This finding supports the mechanism of action of this compound as a PAR4 antagonist, specifically targeting the PAR4-mediated platelet activation pathway initiated by thrombin.

Table 2: IC50 Values for this compound Inhibition of Platelet Aggregation Induced by γ-thrombin

SpeciesAgonistAssay TypeIC50 (nM)Source
Humanγ-thrombinPRP Aggregation7.3 - 10 amegroups.cntandfonline.comtandfonline.com

Assessment of P-selectin Expression Modulation

P-selectin expression on the platelet surface is a marker of alpha-granule release and platelet activation. Studies have demonstrated that this compound inhibits PAR4-mediated P-selectin expression. ahajournals.orgtandfonline.comchemsrc.comtandfonline.comcaymanchem.comresearchgate.net This inhibition is observed in response to PAR4 agonist peptides. ahajournals.orgcaymanchem.com In a clinical trial, a single dose of this compound significantly inhibited ex vivo PAR4 stimulated P-selectin expression. alzdiscovery.org This indicates that this compound effectively blocks a key downstream event of PAR4 activation, namely the release of alpha-granule contents.

Analysis of Platelet-Monocyte Aggregate Formation

The formation of platelet-monocyte aggregates is another indicator of platelet activation and their interaction with other blood cells, contributing to inflammation and thrombosis. This compound has been shown to inhibit the formation of platelet-monocyte aggregates induced by PAR4 activation. ahajournals.orgtandfonline.comtandfonline.comcaymanchem.comresearchgate.net Similar to P-selectin expression, this inhibition is observed in response to PAR4 agonist peptides. ahajournals.orgcaymanchem.com Ex vivo studies in healthy volunteers have confirmed that this compound inhibits PAR4 stimulated platelet-monocyte aggregates. alzdiscovery.org These findings highlight the ability of this compound to mitigate the pro-inflammatory and pro-thrombotic interactions mediated by activated platelets through PAR4.

Translational Ex Vivo Thrombus Formation Models

Beyond isolated platelet studies, the efficacy of this compound has been evaluated in ex vivo models that better mimic the conditions of blood flow and vessel injury, providing translational insights into its antithrombotic potential.

Evaluation of this compound on Thrombus Formation under High Shear Stress (e.g., Badimon Perfusion Chamber)

The Badimon perfusion chamber is a well-validated ex vivo model used to assess thrombus formation under controlled flow conditions, including high shear stress, which is relevant to arterial thrombosis. nih.govresearchgate.nethra.nhs.ukoup.com Studies utilizing this model have shown that this compound inhibits thrombus formation under high shear stress. researchgate.nettandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.netahajournals.org Specifically, this compound has been shown to substantially reduce platelet-rich thrombus formation under high shear conditions in healthy volunteers. researchgate.netahajournals.orgnih.gov In contrast, this compound did not significantly affect thrombus formation at low shear rates. researchgate.netahajournals.org This suggests that this compound is particularly effective in inhibiting thrombus formation in arterial settings characterized by high shear stress. The reduction in thrombus formation at high shear has been correlated with plasma levels of this compound. alzdiscovery.org

Table 3: Effect of this compound on Ex Vivo Thrombus Formation (High Shear)

ModelShear ConditionEffect on Thrombus FormationSource
Badimon Perfusion ChamberHigh ShearReduced researchgate.netahajournals.orgnih.govresearchgate.net
Badimon Perfusion ChamberLow ShearNo significant effect researchgate.netahajournals.org

Analysis of Platelet-Rich Thrombus Deposition

Studies utilizing ex vivo human thrombosis models have investigated the impact of this compound on thrombus formation under different shear stress conditions. In a phase 1 trial involving healthy volunteers, administration of a single oral dose of 60 mg this compound led to a substantial reduction in ex vivo thrombus formation under high shear stress nih.govresearchgate.netnih.govuea.ac.uk. This reduction in total thrombus area was primarily attributed to a decrease in the deposition of platelet-rich components nih.govresearchgate.netnih.govresearchgate.net.

Quantitative analysis revealed significant reductions in platelet-rich thrombus deposition compared to pretreatment levels. At 2 hours post-dose, platelet-rich thrombus deposition was reduced by 34.8% (95% confidence interval, 19.3%–47.3%; P<0.001). nih.govresearchgate.netnih.govresearchgate.net The inhibitory effect persisted at 24 hours, with a 23.3% reduction (95% confidence interval, 5.1%–38.0%; P=0.016) in platelet-rich thrombus deposition. nih.govresearchgate.netnih.govresearchgate.net

Conversely, this compound demonstrated no significant effect on thrombus formation under conditions of low shear stress nih.govresearchgate.netnih.govuea.ac.ukresearchgate.net. This suggests a selective action of this compound in inhibiting thrombus formation predominantly in high-shear environments, characteristic of arterial thrombotic events.

The following table summarizes the effect of this compound on platelet-rich thrombus deposition at high shear:

Time Post-DoseReduction in Platelet-Rich Thrombus Deposition (High Shear)95% Confidence IntervalP-value
2 hours34.8%19.3%–47.3%<0.001
24 hours23.3%5.1%–38.0%0.016

Assessment of Thrombus Composition (e.g., Fibrin-rich components)

The ex vivo thrombus formation model employed in studies of this compound allowed for the differentiation and quantification of thrombus components, including fibrin-rich areas researchgate.net. While the primary effect of this compound was the reduction of the platelet-rich component of the thrombus, investigations also assessed its impact on fibrin (B1330869) deposition.

One analysis noted a slight reduction in the fibrin component of the thrombus in individuals treated with this compound ahajournals.orgnih.gov. A proposed mechanism for this observation is that inhibition of PAR4 by this compound may lead to reduced phosphatidylserine (B164497) exposure on the platelet surface. ahajournals.orgnih.gov Reduced phosphatidylserine exposure can decrease local thrombin generation, which in turn would lead to less fibrin formation. ahajournals.orgnih.gov

However, a detailed assessment specifically examining fibrin-rich thrombus deposition in the ex vivo model found no statistically significant effect of this compound on fibrin-rich thrombus deposition under either low or high shear conditions uea.ac.uk.

Preclinical in Vivo Pharmacological Evaluation of Bms 986120

Antithrombotic Efficacy in Animal Models

BMS-986120, a first-in-class, oral, selective, and reversible antagonist of the protease-activated receptor 4 (PAR4), has demonstrated potent antithrombotic activity in preclinical animal models. nih.govnih.gov These studies were crucial in defining the therapeutic potential of targeting PAR4 to inhibit thrombosis while potentially offering a wider therapeutic window compared to other antiplatelet agents like clopidogrel. nih.govnih.gov The primary animal model used for these evaluations was the cynomolgus monkey, chosen because its platelet thrombin receptors are similar to those in humans. nih.govahajournals.orgresearchgate.net

The antithrombotic efficacy of this compound was extensively evaluated in a cynomolgus monkey model of arterial thrombosis. nih.govtandfonline.com Specifically, the electrolytic carotid artery thrombosis (ECAT) model was employed to assess the compound's ability to prevent the formation of blood clots in a key artery. alzdiscovery.orgresearchgate.net In this model, an electrical current is used to induce injury to the carotid artery, initiating thrombus formation. ahajournals.orgresearchgate.net Anesthetized monkeys were administered oral doses of this compound before the thrombotic challenge. ahajournals.orgresearchgate.netmedchemexpress.com This primate model is considered highly relevant for studying in vivo platelet PAR function, as common small animal models like mice and rats have different PAR expression profiles than humans. nih.gov The results from these studies showed that this compound produces potent and highly efficacious antithrombotic effects. nih.govresearchgate.net

A primary endpoint in the cynomolgus monkey thrombosis model was the reduction in the weight of the resulting thrombus. ahajournals.orgresearchgate.net Oral administration of this compound led to a dose-dependent reduction in thrombus weight. ahajournals.orgresearchgate.netmedchemexpress.com At a dose of 0.2 mg/kg, thrombus weight was reduced by 35-36%. nih.govahajournals.orgmedchemexpress.com Increasing the dose to 0.5 mg/kg resulted in a 49-50% reduction. nih.govahajournals.orgmedchemexpress.com The most significant effect was observed at a dose of 1 mg/kg, which reduced thrombus weight by 82-83%. nih.govahajournals.orgalzdiscovery.orgmedchemexpress.com

These findings compared favorably to the standard-of-care antiplatelet agent, clopidogrel. nih.govahajournals.org For instance, a dose of clopidogrel that achieved a 49% reduction in thrombus weight was associated with significantly more bleeding than a dose of this compound that produced a comparable 50% reduction in thrombus weight. nih.govahajournals.org

Table 1: Dose-Dependent Reduction in Thrombus Weight by this compound in Cynomolgus Monkeys

Oral Dose of this compoundMean Thrombus Weight Reduction (%)
0.2 mg/kg35% - 36%
0.5 mg/kg49% - 50%
1 mg/kg82% - 83%

Preclinical Pharmacokinetics and Metabolism

Pharmacokinetic studies of this compound revealed rapid absorption and distribution following oral administration. alzdiscovery.org In cynomolgus monkeys dosed with this compound, studies of isolated platelets showed that the antiplatelet effects began to normalize 24 hours after a single 0.2 mg/kg dose, indicating the compound's reversible nature. nih.gov Clinical studies in humans, which built upon these preclinical observations, confirmed the rapid absorption of the compound, with a reported half-life of approximately 4 hours. nih.govmdpi.com The compound is highly protein-bound, at over 99.9% in vitro in human serum. tandfonline.com

Preclinical data from reaction phenotyping studies with recombinant human cytochrome P450 (CYP) enzymes indicated that CYP3A4 is the primary enzyme responsible for the oxidative metabolism of this compound. tandfonline.com Further in vitro studies using human liver microsomes showed that this compound acts as a time-dependent inhibitor of CYP3A4. tandfonline.com These preclinical findings prompted investigations into potential drug-drug interactions involving the CYP3A4 pathway in subsequent clinical trials. tandfonline.com

Species-Specific Considerations in Translational Research

Translating preclinical data from animal models to human clinical trials is a critical and complex phase in drug development. For a PAR4 antagonist like this compound, understanding the species-specific differences in the target receptor's expression, binding affinity, and function is paramount. These differences can significantly influence the predictive value of animal models for human physiological responses.

Differences in Platelet PAR Expression Across Mammalian Species (e.g., Human, Monkey, Mouse, Rat, Guinea Pig)

The expression profile of protease-activated receptors (PARs) on platelets, the primary target for antiplatelet therapies, varies considerably among different mammalian species. Human platelets express two thrombin receptors: PAR1 and PAR4. nih.gov Both receptors are activated by thrombin and trigger platelet activation, though with different kinetics. nih.govalzdiscovery.org PAR1, with its high affinity for thrombin, is responsible for the initial, rapid phase of platelet activation, while PAR4, a lower-affinity receptor, mediates a slower, more sustained response that is crucial for thrombus stabilization. alzdiscovery.orgnih.gov

In contrast, the PAR expression landscape on platelets of commonly used laboratory animals shows significant divergence. nih.gov Mouse platelets, for instance, express Par3 and Par4. nih.gov In this system, Par3 does not signal itself but functions as a cofactor for Par4 activation. nih.gov This fundamental difference in the PAR repertoire presents a challenge when using mouse models to study PAR4 antagonists intended for human use. nih.govmdpi.com Non-human primates, such as the cynomolgus monkey, have a PAR expression profile on their platelets that is similar to humans, expressing both PAR1 and PAR4. nih.gov This similarity makes them a more suitable model for translational studies of PAR4 function. nih.gov Rodent models, in general, present difficulties for studying PAR antagonists; for example, some PAR1 antagonists are ineffective in rats and mice. nih.govmdpi.com

SpeciesPlatelet PAR ExpressionReference
HumanPAR1 and PAR4 nih.govalzdiscovery.orgnih.gov
Monkey (Cynomolgus)PAR1 and PAR4 nih.gov
MousePar3 and Par4 nih.govmdpi.comnih.gov
RatData indicates challenges for PAR antagonist studies nih.govmdpi.com
Guinea PigData indicates challenges for PAR antagonist studies nih.govmdpi.com

Variances in PAR4 Antagonist Binding Affinity and Efficacy Across Species

The species-specific differences extend beyond receptor expression to the binding affinity and efficacy of PAR4 antagonists like this compound. nih.govmdpi.com Pharmacological characterization has shown that this compound binds with high affinity to both human and monkey PAR4, making it a potent inhibitor of PAR4-mediated platelet activation in these species. nih.govmedchemexpress.com This high affinity is reflected in its low IC50 values, which measure the concentration of the drug required to inhibit a biological process by half. medchemexpress.com

However, the affinity of this compound for PAR4 in other species is markedly different. nih.govnih.gov The compound exhibits only a weak affinity for mouse PAR4, which suggests that studies using this inhibitor in standard mouse models may be challenging to interpret or require different experimental conditions. nih.govmdpi.com Furthermore, this compound shows no significant binding or functional effect on PAR4 in rats or guinea pigs. nih.govmdpi.comnih.gov This lack of cross-reactivity renders these species unsuitable for in vivo preclinical evaluation of this specific compound.

SpeciesThis compound Binding Affinity / Efficacy for PAR4IC50 (in blood)Reference
HumanHigh affinity, potent inhibition9.5 nM nih.govmedchemexpress.com
Monkey (Cynomolgus)High affinity, potent inhibition2.1 nM nih.govnih.govmedchemexpress.com
MouseWeak affinityNot Reported nih.govmdpi.comnih.gov
RatNo appreciable binding/effectNot Applicable nih.govmdpi.comnih.gov
Guinea PigNo appreciable binding/effectNot Applicable nih.govmdpi.comnih.gov

Implications for Translating Preclinical Findings to Human Physiology

The pronounced species-specific differences in both PAR expression and the pharmacological activity of this compound have critical implications for the translational pathway of this drug candidate. The weak or absent activity in mice, rats, and guinea pigs precludes their use as effective models for evaluating the in vivo efficacy and safety of this compound. nih.govnih.gov

Consequently, non-human primate models, specifically the cynomolgus monkey, have been identified as the most appropriate preclinical species for in vivo studies. nih.govnih.gov The similarity in platelet PAR expression and the high binding affinity and efficacy of this compound in monkeys provide a more reliable basis for predicting its antithrombotic effects and therapeutic window in humans. nih.govnih.govmdpi.com Indeed, the efficacy of this compound was successfully demonstrated in a cynomolgus monkey model of arterial thrombosis, where it showed a wider therapeutic window compared to the P2Y12 antagonist clopidogrel. nih.govmdpi.comacs.org These positive findings in a relevant animal model provided a strong rationale for advancing this compound into human clinical trials. nih.govnih.gov The careful selection of an appropriate animal model based on a thorough understanding of species-specific pharmacology is, therefore, a cornerstone of successful translational research for targeted therapies like PAR4 antagonists. alzdiscovery.org

Investigational Therapeutic Applications and Disease Mechanisms Preclinical Focus

Role in Thrombotic Disorders and Arterial Thrombosis

Thrombin is a potent activator of platelets, playing a significant role in atherothrombosis tandfonline.com. Platelets express two main thrombin receptors, PAR1 and PAR4, which have distinct roles in platelet activation and aggregation ahajournals.orgresearchgate.net. While PAR1 mediates rapid, transient signaling, PAR4 is crucial for sustained platelet aggregation and stable thrombus formation, particularly under conditions of high thrombin concentrations ahajournals.orgresearchgate.net. BMS-986120, as a selective PAR4 antagonist, aims to inhibit this sustained activation without completely blocking the initial platelet response mediated by PAR1, potentially offering an improved therapeutic window with a lower bleeding risk compared to agents targeting PAR1 or other platelet pathways alzdiscovery.orgnih.govahajournals.orgnih.govacs.org.

Prevention of Pathological Vascular Occlusion

Preclinical studies have demonstrated the ability of this compound to prevent pathological vascular occlusion. In a cynomolgus monkey model of arterial thrombosis, oral administration of this compound prevented occlusive thrombus formation at the highest dose tested (1 mg/kg) and significantly reduced thrombosis at lower doses (0.2–0.5 mg/kg). nih.gov. This effect was comparable to or greater than that observed with currently used antithrombotics like clopidogrel, but with a lower bleeding risk ahajournals.orgahajournals.orgnih.govacs.orgmdpi.commdpi.com.

Modulating Platelet Function in Atherothrombosis

This compound modulates platelet function by selectively inhibiting PAR4-mediated activation and aggregation ahajournals.orgnih.govahajournals.org. Studies have shown that this compound potently and reversibly inhibits platelet activation and aggregation induced by PAR4 agonist peptides or γ-thrombin nih.govahajournals.orgnih.govahajournals.org. Importantly, it does not significantly inhibit platelet responses to other agonists such as PAR1 activation peptide, ADP, or arachidonic acid, highlighting its selectivity for PAR4 ahajournals.orgnih.govahajournals.org. This selective inhibition of PAR4 is hypothesized to target the later stages of thrombus growth, which are critical for stable thrombus formation in atherothrombosis, while preserving the initial platelet responses needed for hemostasis ahajournals.orgresearchgate.net.

Inhibition of Platelet Activation and Aggregation: this compound has shown strong and reversible inhibition of PAR4 agonist peptide-stimulated platelet activation and aggregation in human ex vivo studies nih.govahajournals.org. At 2 hours post-administration in healthy volunteers, PAR4 AP-stimulated increases in platelet P-selectin expression, platelet-monocyte aggregates, and platelet aggregation were significantly reduced nih.gov. These effects were diminished but still present at 24 hours nih.gov.

Platelet Response (Ex Vivo, High Shear)Reduction at 2 hours (%)Reduction at 24 hours (%)P-value
P-selectin expression91.753.9<0.001
Platelet-monocyte aggregates80.641.1<0.001
Platelet aggregation85.06.0<0.001
Data derived from ex vivo studies in healthy volunteers nih.gov.

Effect on Thrombus Formation: this compound has been shown to reduce ex vivo human thrombus formation under high shear stress conditions, which are representative of deep arterial injury in a stenosed coronary artery nih.govahajournals.orgahajournals.org. This reduction in thrombus formation is primarily driven by a decrease in platelet-rich thrombus deposition nih.govahajournals.orgresearchgate.net.

Thrombus Formation (Ex Vivo, High Shear)Reduction at 2 hours (%)Reduction at 24 hours (%)P-value
Total thrombus area29.221.4<0.001
Platelet-rich thrombus deposition34.823.3<0.001
Data derived from ex vivo studies in healthy volunteers nih.govahajournals.org.

Notably, this compound did not significantly affect thrombus formation at low shear stress, which is associated with bleeding-prone vessels, supporting the hypothesis of a wider therapeutic window alzdiscovery.orgnih.govahajournals.orgresearchgate.netresearchgate.net.

Potential in Neurovascular Pathology and Associated Inflammation

Thrombin, in addition to its role in coagulation, is increasingly recognized for its diverse functions in the central nervous system (CNS), including involvement in neuroinflammation and neurodegenerative processes alzdiscovery.orgresearchgate.netmdpi.com. Thrombin's effects in the CNS can be concentration-dependent, with low concentrations potentially offering neuroprotection and high concentrations promoting neurodegenerative processes and inflammation alzdiscovery.orgresearchgate.net. PARs, including PAR4, are expressed on various CNS cells like neurons, astrocytes, and microglia, and are implicated in mediating the balance between neuroprotection and neurodegeneration by regulating inflammatory responses alzdiscovery.orgnih.gov.

Mitigation of Thrombin-Associated Inflammation in the Central Nervous System

Preclinical research suggests that PAR4 inhibition with this compound may mitigate thrombin-associated inflammation in the CNS alzdiscovery.orgnih.govnih.gov. Studies in mice have shown that this compound can significantly inhibit thrombin-induced inflammation in astrocytes nih.gov. Astrocytes, resident inflammatory mediators in the CNS, exhibit a pro-inflammatory phenotype in response to thrombin alzdiscovery.orgmdpi.com. This compound treatment has been shown to negatively regulate inflammation-related genes and inhibit the activation of the NF-κB signaling pathway, which is highly involved in inflammation, in astrocytes treated with thrombin nih.gov. This inhibition appears to be mediated through the Tab2/ERK/NF-κB signaling pathway nih.gov.

Impact on Neurodegenerative Processes Mediated by Thrombin

Elevated levels of thrombin are found in conditions associated with increased risk of neurodegenerative diseases like Alzheimer's disease mdpi.com. Thrombin has been identified as a key driver of pathological events in neurodegenerative diseases and can promote neurodegenerative processes, particularly at high concentrations alzdiscovery.orgresearchgate.netmdpi.com. While PAR4 antagonists like this compound have not been specifically tested in the context of Alzheimer's disease, the evidence suggesting thrombin's role in neuroinflammation and pathology, and this compound's ability to inhibit thrombin-associated inflammation, indicates a potential protective effect against thromboinflammation-associated pathology in neurodegenerative conditions alzdiscovery.orgmdpi.com.

Effects in Preclinical Models of Stroke (e.g., Reduced Infarct Volume, Neuronal Death, BBB Permeability)

Ischemic stroke involves complex pathological processes including thrombosis and neuroinflammation nih.gov. Preclinical studies using stroke models have investigated the potential neuroprotective effects of PAR4 inhibition. In mice, genetic deficiency of PAR4 or treatment with PAR4 antagonists has shown protective effects in models of stroke alzdiscovery.orgbiorxiv.org.

Reduced Infarct Volume and Neuronal Death: In the middle cerebral artery occlusion (MCAO) stroke model in mice, PAR4 deficient mice exhibited reduced cerebral infarct volume and neuronal death compared to wild-type mice alzdiscovery.org. While direct studies with this compound specifically on infarct volume and neuronal death in stroke models were not explicitly detailed in the provided snippets, the observed effects of PAR4 deficiency in this model suggest a potential for this compound to offer similar benefits due to its PAR4 antagonist activity. Additionally, in a traumatic brain injury (TBI) model in mice, this compound treatment was shown to alleviate neural apoptosis nih.gov.

Impact on Blood-Brain Barrier (BBB) Permeability: Increased BBB permeability is a common pathological process in cerebral ischemic injury researchgate.netresearchgate.net. In the MCAO stroke model, PAR4 deficient mice showed reduced BBB permeability alzdiscovery.org. This suggests that targeting PAR4 with agents like this compound could potentially help maintain BBB integrity after ischemic injury.

These protective effects observed in preclinical stroke models are attributed, in part, to decreased platelet activation and cerebral vascular inflammation mediated by PAR4 inhibition alzdiscovery.org.

PAR4 Involvement in General Inflammatory and Fibrotic Processes

PAR4 plays a role in mediating inflammatory responses in various tissues and conditions. Its activation by proteases generated during injury and inflammation contributes to a range of pathological processes nih.govtandfonline.com.

Contribution to Neutrophil Homing and Invasion

Studies have indicated that PAR4 contributes to the recruitment and invasion of neutrophils at sites of vascular insult and inflammation thieme-connect.comvanderbilt.edu. PAR4 is expressed on neutrophils, and its activation can act as a chemoattractant and trigger for proinflammatory signaling thieme-connect.com. Neutrophil invasion is a hallmark of acute inflammation, where these cells are among the first responders to injury or infection, migrating from blood vessels into the affected tissue nih.govyoutube.com. The interaction between neutrophils and endothelial cells, facilitated by inflammatory signals, is crucial for this process nih.gov.

Role in Tissue Damage Following Ischemia-Reperfusion Injury (e.g., Myocardial Infarction, Inflammatory Bowel Disease, Lung Inflammation and Fibrosis, Arthritis)

PAR4 has been implicated in the tissue damage that occurs after ischemia-reperfusion (I/R) injury in various organs. I/R injury is a complex process where restoring blood flow to ischemic tissue can paradoxically exacerbate damage through inflammation and oxidative stress nih.govnih.govahajournals.orgmdpi.comfrontiersin.orgfrontiersin.org.

Myocardial Infarction: In the heart, PAR4 expression is upregulated after myocardial infarction (MI) in mice ahajournals.org. PAR4 inhibition or deficiency has shown cardioprotective effects after acute I/R injury in mice and rats, leading to reduced infarct size, decreased cardiomyocyte apoptosis, and improved cardiac function nih.govnih.govahajournals.orgresearchgate.net. Studies suggest that PAR4 mediates proapoptotic effects in cardiomyocytes, potentially through pathways involving Src and epidermal growth factor receptor-dependent activation of JNK nih.govresearchgate.net. Inhibition of PAR4 has also been shown to unmask the cardioprotective effects of endogenous adenosine (B11128) signaling in myocardial I/R injury in rats nih.gov.

Inflammatory Bowel Disease: While PAR1 activation appears to play a prominent role in mucosal damage and delayed healing in inflammatory bowel disease (IBD), thrombin-induced PAR4 activation in the gut has been suggested to have an analgesic role against visceral pain and hypersensitivity oup.com. However, other research indicates PAR4 involvement in alterations of the colonic epithelial barrier in ulcerative colitis nih.gov. IBD itself has been shown to increase the severity of myocardial infarction after acute I/R injury in mice, suggesting a link between these inflammatory conditions nih.gov.

Lung Inflammation and Fibrosis: Uncontrolled activation of the coagulation cascade, including PAR activation, contributes to lung inflammation and fibrosis in conditions like acute lung injury/acute respiratory distress syndrome (ALI/ARDS) nih.gov. While PAR1 is considered essential for regulating endothelial barrier function and releasing proinflammatory factors in the lung, the specific role of PAR4 in lung inflammation and fibrosis following I/R injury is less extensively described compared to PAR1 nih.govnih.gov. However, PAR activation generally leads to the induction of potent pro-inflammatory mediators nih.gov.

Arthritis: Studies in rodents have suggested that PAR4 contributes to joint pain and inflammation scienceopen.comescholarship.org. Activation of PAR1, PAR2, and PAR4 by proteinases or selective agonists can induce inflammation, including swelling and pain scielo.br. While PAR4-induced paw inflammation in rats may not be neurogenic, it appears dependent on neutrophil accumulation and the kallikrein-kinin system tandfonline.com.

Dynamic Regulation of PAR4 Expression in Thromboinflammation

PAR4 expression is not static but adapts dynamically to numerous stimuli associated with thromboinflammation, a process involving the interplay between thrombosis and inflammation thieme-connect.comnih.govresearchgate.net. Under healthy conditions, PAR4 expression may be relatively limited in non-platelet cells, but its expression can be upregulated by factors like thrombin, angiotensin II, sphingosine-1-phosphate (S1P), high glucose, and redox stress, suggesting it is activated "at need" thieme-connect.comresearchgate.net. This dynamic regulation occurs on various cell types involved in stress responses, including endothelial cells, neutrophils, monocytes, macrophages, and T cells thieme-connect.com. This context-dependent regulation of PAR4 could direct responses to coagulant proteases generated upon injury or proteases released from inflammatory cells thieme-connect.com. Increased PAR4 mRNA has been detected in various tissue types in response to inflammatory stimuli mdpi.com.

Exploration in Diabetes-Related Cardiovascular Complications (Preclinical Context)

Preclinical studies have explored the potential role of PAR4 in cardiovascular complications associated with diabetes. Increased vascular expression of PAR4 occurs in models of diabetic inflammation frontiersin.org. In human and murine ventricular fibroblasts, hyperglycemic culture conditions increased IL-1β production in response to thrombin, which could be largely prevented by selective PAR4 inhibition nih.gov. This suggests that PAR4 may contribute to pro-inflammatory actions in the diabetic vasculature nih.gov. PAR4 inhibition may protect against thrombosis and diabetes-related cardiovascular complications alzdiscovery.org.

Advanced Research Methodologies and Future Academic Directions for Bms 986120 Research

Refined Preclinical Animal Models

While early preclinical studies in non-human primates were crucial for demonstrating the antithrombotic efficacy and wider therapeutic window of BMS-986120 compared to clopidogrel, the development of more refined and translatable animal models is a key future direction. acs.orgnih.govresearchgate.netacs.org

A significant limitation in preclinical platelet research is the species-specific difference in PAR expression. For instance, mouse platelets express PAR3 and PAR4, but not the human PAR1, which is a key thrombin receptor. ashpublications.org This difference complicates the direct translation of findings from mouse models to human clinical scenarios.

To overcome this, researchers have developed novel "humanized" mouse strains where the murine PAR4 gene is replaced with the human PAR4 gene (F2RL3). confex.commdpi.com These models have been instrumental in studying the specific role of human PAR4 in disease and testing the efficacy of human-specific PAR4 antagonists like this compound.

Key findings from studies using these models include:

Stroke Models: In a transient middle cerebral artery occlusion (tMCAO) model of stroke, pre-treatment with this compound significantly reduced infarct volume and improved neurological and motor function in humanized PAR4 mice. confex.com This directly implicates human PAR4 in the pathology of ischemic stroke and supports its blockade as a therapeutic strategy. ashpublications.orgconfex.com

Variant Analysis: These models can incorporate common human genetic variants, such as the hyperreactive PAR4 Ala120Thr variant. ashpublications.orgconfex.com Studies have shown that this compound is effective in mice expressing either the common (Ala120) or the variant (Thr120) form of human PAR4, suggesting its potential efficacy across different patient populations. ashpublications.orgmdpi.comtandfonline.com

Table 2: Research Findings from Humanized PAR4 Mouse Models with this compound

Model Disease Context Effect of this compound Translational Relevance
Humanized PAR4 Mouse Ischemic Stroke (tMCAO) Reduced infarct volume, improved neurological and motor function. confex.com Directly demonstrates that blocking human PAR4 is protective in a stroke model.
Humanized PAR4 Mouse (Ala120 vs. Thr120 variants) Platelet Reactivity Effectively inhibits PAR4-mediated platelet activation ex vivo. confex.com Suggests the therapeutic benefit of this compound may extend to individuals with different PAR4 genetic backgrounds. tandfonline.com

The primary focus of this compound development has been on preventing acute thrombotic events. However, PAR4 is also implicated in chronic inflammatory and metabolic diseases that have a thrombotic component. Future academic research should include longitudinal studies in chronic disease models to explore the broader therapeutic potential of PAR4 antagonism.

Potential areas for investigation include:

Atherosclerosis: PAR4 is expressed in various vascular cells and may contribute to the inflammatory processes that drive atherosclerotic plaque development. Longitudinal studies in models like ApoE-/- mice could assess whether long-term treatment with a PAR4 antagonist can slow plaque progression.

Diabetes: Animal models have shown that diabetes-associated cardiovascular complications are linked to enhanced platelet PAR4 responses and increased vascular PAR4 expression. mdpi.com Investigating the long-term effects of this compound in diabetic mouse models could reveal benefits in preventing diabetic vasculopathy.

Neuroinflammation: Given the protective effects seen in acute stroke models, exploring the role of this compound in chronic neuroinflammatory conditions where thrombin and platelet activation play a role, such as multiple sclerosis or Alzheimer's disease, represents a novel research direction. alzdiscovery.org

Computational Approaches in PAR4 Antagonist Research

Computational methods are indispensable in modern drug discovery, from target identification to lead optimization. While the specific computational path to this compound's discovery involved extensive medicinal chemistry efforts following an initial HTS hit, computational approaches are crucial for understanding its interactions and for designing the next generation of PAR4 antagonists. researchgate.net

A key challenge is the lack of an experimentally determined crystal structure for PAR4. acs.org Therefore, research relies heavily on computational modeling:

Homology Modeling: Researchers create structural models of PAR4 based on the known structures of related G-protein coupled receptors (GPCRs), such as PAR1 and PAR2. These models serve as a template for docking studies.

Virtual Screening: As demonstrated in the discovery of other novel PAR4 antagonists, ultra-large virtual libraries can be screened against homology models of PAR4 to identify new chemical scaffolds that may bind to the receptor. acs.org

Molecular Docking and Dynamics: These simulations are used to predict the binding mode of antagonists like this compound within the putative binding pocket of the PAR4 model. acs.org This can help rationalize structure-activity relationships (SAR) observed during medicinal chemistry campaigns and guide the design of new analogs with improved potency or pharmacokinetic properties.

Future computational work will be essential for refining our understanding of how this compound achieves its high potency and selectivity, and for exploring the vast chemical space to identify novel PAR4 modulators for other therapeutic applications.

Molecular Docking and Dynamics Simulations of this compound-PAR4 Interactions

To understand the interaction between this compound and its target, PAR4, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable. These techniques provide insights into the binding modes and the conformational changes in the receptor upon antagonist binding.

Homology modeling has been employed to construct a model of the PAR4 receptor, which is then used for docking studies to investigate the binding modes of both agonists and antagonists. Current time information in Vancouver, CA.researchgate.net Subsequent MD simulations on PAR4 systems, including one with the antagonist this compound, reveal significant differences in the receptor's conformational changes compared to when it is bound by an agonist. Current time information in Vancouver, CA.researchgate.net

MD simulations have shown that the binding of this compound to PAR4 results in a significantly lower binding free energy compared to the agonist peptide AYPGKF, indicating a high affinity of the antagonist for the receptor. Current time information in Vancouver, CA.researchgate.net The simulations also highlight that for an agonist-bound system, the major conformational changes occur in the intracellular region of the receptor. In contrast, for an antagonist-bound system like this compound, the primary changes are observed in the extracellular region. Current time information in Vancouver, CA.researchgate.net These findings are crucial for understanding the molecular basis of PAR4 antagonism by this compound and can guide the design of novel antagonists.

Key Findings from Molecular Dynamics Simulations:

ParameterObservation with this compoundImplication
Binding Free Energy Lower than the agonist AYPGKF Current time information in Vancouver, CA.researchgate.netHigh affinity of this compound for the PAR4 receptor.
Conformational Changes Major changes in the extracellular region of PAR4. Current time information in Vancouver, CA.researchgate.netDistinct mechanism of action compared to agonists, which induce changes in the intracellular region. Current time information in Vancouver, CA.researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Analogs

While specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not extensively reported in the public domain, the principles of QSAR are highly relevant for the future development of novel analogs. This compound belongs to the imidazothiadiazole class of compounds. researchgate.net Structure-activity relationship (SAR) studies on this chemical scaffold are a prerequisite for building robust QSAR models.

A review of the discovery and development of small-molecule PAR4 antagonists highlights the importance of SAR analysis in the optimization of these compounds. Current time information in Vancouver, CA. For the imidazothiadiazole class, QSAR analysis could quantitatively correlate the physicochemical properties of various substituents with their biological activity. For instance, studies on other imidazothiadiazole analogs have shown that hydrophobic and electron-withdrawing groups can be favorable for receptor binding. nih.gov

Future academic research could focus on developing 2D and 3D-QSAR models for a series of this compound analogs. Such models would be instrumental in predicting the activity of newly designed compounds, thereby prioritizing their synthesis and biological evaluation for enhanced potency and selectivity as PAR4 antagonists. nih.gov

Biomarker Research for PAR4 Activity and Inhibition

Identification of Preclinical Pharmacodynamic Biomarkers

The identification of reliable pharmacodynamic (PD) biomarkers is essential for the preclinical and clinical development of PAR4 antagonists like this compound. These biomarkers serve to demonstrate target engagement and to understand the dose-response relationship of the compound.

Preclinical studies have successfully identified several PD biomarkers to assess the activity of this compound. A key biomarker is the inhibition of platelet aggregation induced by the PAR4 agonist peptide (PAR4-AP). medchemexpress.comnih.gov this compound has been shown to be a highly selective and reversible inhibitor of PAR4-AP-stimulated platelet aggregation. researchgate.net

Other important biomarkers include the expression of P-selectin (CD62p) and the formation of platelet-monocyte aggregates, both of which are downstream markers of platelet activation. researchgate.net In preclinical models, this compound demonstrated a concentration-dependent inhibition of PAR4-AP-stimulated P-selectin expression and platelet-monocyte aggregate formation. researchgate.net

Development of Assays for Monitoring PAR4 Pathway Modulation

To quantify the effects of this compound on PAR4 signaling, a variety of assays have been developed and utilized in preclinical research. These assays are crucial for characterizing the potency and selectivity of the compound.

Whole blood aggregometry is a fundamental assay used to measure the extent of platelet aggregation in response to various agonists. This method has been used to determine the IC50 values of this compound for the inhibition of PAR4-AP-induced platelet aggregation in both human and monkey blood. medchemexpress.com

Flow cytometry is another critical tool for monitoring PAR4 pathway modulation at a cellular level. This technique allows for the quantification of platelet activation markers such as P-selectin expression and the formation of platelet-leukocyte aggregates. alzdiscovery.org

Furthermore, ex vivo thrombus formation assays under high shear stress conditions are employed to assess the antithrombotic potential of this compound in a more physiologically relevant setting. researchgate.net These assays have demonstrated that this compound can substantially reduce platelet-rich thrombus deposition. researchgate.net

Assays for Monitoring PAR4 Pathway Modulation:

AssayParameter MeasuredRelevance
Whole Blood Aggregometry Platelet aggregation in response to PAR4-AP. medchemexpress.comDetermines the potency (IC50) of this compound. medchemexpress.com
Flow Cytometry P-selectin expression and platelet-monocyte aggregates. researchgate.netQuantifies cellular markers of platelet activation. researchgate.net
Ex vivo Thrombus Formation Assay Thrombus area and platelet deposition under high shear. researchgate.netAssesses antithrombotic efficacy in a physiologically relevant model. researchgate.net

Combination Therapy Strategies in Preclinical Settings

Rationale for Combining PAR4 Antagonists with Other Antiplatelet or Anticoagulant Agents (Preclinical)

The rationale for exploring combination therapies involving PAR4 antagonists like this compound is to achieve superior antithrombotic efficacy while maintaining or improving the safety profile, particularly with respect to bleeding risk. researchgate.net By targeting different pathways involved in thrombosis, combination therapy may allow for lower doses of individual agents, potentially reducing side effects.

Preclinical studies have investigated the combination of PAR4 antagonists with other antiplatelet agents such as aspirin (B1665792) and clopidogrel. researchgate.net The combination of a PAR4 antagonist with aspirin has been shown to have a lesser impact on bleeding time compared to the standard of care, clopidogrel. alzdiscovery.org

There is also a strong rationale for combining PAR4 antagonists with anticoagulants. A preclinical study demonstrated that the administration of a PAR4 antagonist in combination with a Factor Xa inhibitor resulted in a further reduction in thrombus formation, especially under high-shear stress conditions. researchgate.net This suggests a potential for additive or synergistic efficacy in preventing atherothrombotic events.

Investigating Synergistic or Additive Pharmacological Effects

The therapeutic potential of this compound may be enhanced through combination with other antiplatelet or antithrombotic agents. Research indicates that Protease-Activated Receptor 4 (PAR4) engages in significant crosstalk with other signaling pathways involved in thrombosis and inflammation. A key area of investigation is the synergistic relationship between PAR4 and the P2Y12 receptor, an important target for antiplatelet drugs like clopidogrel and ticagrelor. mdpi.com

Studies have demonstrated that PAR4 and P2Y12 can form heterodimers on the cell surface. nih.govnih.gov This physical interaction is crucial for co-regulating downstream signaling, particularly the sustained activation of Akt, a key mediator of integrin activation and platelet activation. nih.govnih.gov Activation of PAR4 drives the internalization of the PAR4-P2Y12 heterodimer, a process necessary for recruiting β-arrestin to endosomes and promoting sustained Akt signaling. nih.gov This functional co-operativity suggests that simultaneous inhibition of both PAR4 (with this compound) and P2Y12 could produce synergistic or additive antithrombotic effects. mdpi.com Combining PAR4 antagonism with P2Y12 inhibition could offer a more comprehensive blockade of platelet activation pathways, potentially allowing for lower doses of each agent and an improved safety profile. ahajournals.org Indeed, ex vivo studies have suggested an additional antithrombotic benefit when PAR4 inhibition is combined with contemporary single or dual antiplatelet therapy. ahajournals.org

Further research is warranted to explore the potential for additive effects when this compound is combined with other classes of antithrombotic agents. While one study noted that the potential for additive or synergistic effects with other compounds that prolong bleeding time had not been explicitly tested, the distinct mechanism of PAR4 suggests that combination therapy is a promising avenue for future research. nih.gov

Elucidating Comprehensive Non-Platelet Functions of PAR4

While PAR4 is a key receptor in platelet activation, its expression and function extend to various non-platelet cell types, where it modulates critical biological processes. nih.gov PAR4 is expressed in immune cells, smooth muscle cells, and endothelial cells, implicating it in inflammation, vascular biology, and tissue remodeling. nih.govthieme-connect.com Unlike PAR1, the expression of PAR4 can be dynamically regulated by numerous stimuli associated with thromboinflammation, such as thrombin, angiotensin II, high glucose, and redox stress, suggesting its expression is increased "at need". thieme-connect.com Understanding these comprehensive non-platelet functions is crucial for fully characterizing the therapeutic profile of PAR4 antagonists like this compound.

Table 1: Overview of Non-Platelet Functions of Protease-Activated Receptor 4 (PAR4)
Cell TypeKey Functions Mediated by PAR4Associated Pathophysiological Processes
Endothelial CellsIncreased vascular permeability, actin fiber formation, regulation of vascular tone, pro-inflammatory signaling. nih.govnih.govnih.govnih.govInflammation, vascular remodeling, atherothrombosis. thieme-connect.comnih.gov
Immune Cells (Monocytes, Neutrophils)Pro-inflammatory signaling, leukocyte recruitment, promotion of platelet-leukocyte interactions. nih.govnih.govtandfonline.comInnate immunity, thrombo-inflammation, atherosclerosis. nih.govresearchgate.net
CardiomyocytesActivation of unique signaling pathways (e.g., Src, p38-MAPK), contributing to cardiac remodeling. nih.govMyocardial infarction, cardiac inflammation, heart failure. nih.govahajournals.org
Alveolar Epithelial CellsInduction of epithelial-mesenchymal transition (EMT). nih.govPulmonary fibrosis. nih.gov

PAR4 plays a distinct role in the vascular endothelium, the inner lining of blood vessels. While expressed at lower levels than PAR1 in endothelial cells, PAR4 is a highly potent receptor. nih.gov Studies in murine liver endothelial cells revealed that despite constituting less than 1% of PAR transcripts, PAR4 mediates a response equivalent to PAR1, highlighting its signaling potency. nih.gov

Activation of PAR4 in endothelial cells can lead to several functional consequences:

Increased Vascular Permeability: PAR4 signaling, particularly through the G12/13-Rho pathway, can induce cytoskeletal rearrangements that increase vascular permeability. nih.govnih.gov This effect can be synergistic with PAR1 activation. nih.gov

Actin Fiber Formation: In human lung endothelial cells, PAR4 activation induces the formation of broadly bundled actin filaments, a morphological change distinct from the ring-like structures formed after PAR1 activation. nih.gov This process is mediated through the p38 MAPK signaling pathway, suggesting a specific role for PAR4 in regulating endothelial cell structure and function. nih.gov

Pro-inflammatory Signaling: Thrombin activation of PAR4 in endothelial cells is primarily associated with evoking pro-inflammatory signaling responses. nih.gov

The dynamic regulation and potent signaling of PAR4 in the endothelium suggest that its targeted inhibition could modulate vascular inflammation and integrity in various disease states.

PAR4 is a critical link between coagulation and inflammation, actively participating in immune responses. The receptor is expressed on various immune cells and its activation triggers pro-inflammatory cascades. nih.govresearchgate.net

Key interactions include:

Platelet-Leukocyte Interactions: PAR4 activity is a key promoter of platelet-leukocyte interactions, which are hallmarks of thrombo-inflammatory conditions like atherosclerosis. nih.govnih.govtandfonline.com Inhibition of PAR4 has been shown to impair the formation of platelet-leukocyte aggregates. nih.gov This extends the role of PAR4 beyond thrombosis into processes of innate immunity and inflammation. nih.gov

Leukocyte Recruitment and Activation: PAR4 activation contributes to leukocyte recruitment and migration to sites of injury. ahajournals.org Inflammatory proteases, such as cathepsin G released from neutrophils, can activate PAR4 on platelets, creating a feedback loop that amplifies inflammation. tandfonline.com

Pro-inflammatory Signaling: In monocytes, PAR4 signaling contributes to chemotactic and inflammatory functions. thieme-connect.com Activation of PAR4 can also lead to the expression of inflammatory cytokines like TNF-α. mdpi.com

Given these roles, targeting PAR4 with this compound could be a strategy to attenuate thrombo-inflammatory diseases by disrupting the interplay between platelets and immune cells. nih.gov

Emerging evidence implicates PAR4 in the pathogenesis of fibrosis, a condition characterized by excessive scarring and tissue hardening. nih.govnih.govnih.gov PARs are considered key candidates in mediating fibrotic responses. nih.gov

Pulmonary Fibrosis: In the lung, PAR4 is highly expressed, including in alveolar epithelial cells. nih.gov Stimulation of PAR4 on these cells can induce epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire myofibroblast-like characteristics. nih.gov This contributes to the population of myofibroblasts that drive the deposition of extracellular matrix, a hallmark of fibrosis. nih.gov This PAR4-mediated effect involves Src and epidermal growth factor receptor (EGFR) transactivation, suggesting that inhibiting PAR4 could be a novel strategy to disrupt proteinase-mediated development of pulmonary fibrosis. nih.gov

Myocardial Fibrosis: In the heart, PAR4 expression is increased following myocardial infarction. ahajournals.org Preclinical studies using a PAR4 inhibitory pepducin (RAG8) in a mouse model of coronary artery disease demonstrated that PAR4 inhibition significantly reduced myocardial fibrosis. nih.govresearchgate.netahajournals.org This suggests that PAR4 signaling contributes to adverse cardiac remodeling and fibrosis following ischemic injury. nih.govnih.gov

These findings identify PAR4 as an attractive therapeutic target for fibroproliferative diseases in organs such as the lungs and heart. nih.govnih.gov

Addressing Challenges in Translational Research for PAR4 Targeting

The development of PAR4 antagonists like this compound has faced several translational challenges, from initial compound discovery to preclinical modeling. escholarship.orgnih.gov Early development efforts were hindered by a lack of specificity, with some compounds exhibiting cross-reactivity with PAR1. nih.govescholarship.org The unique, irreversible proteolytic mechanism of PAR activation itself presents an unusual challenge for developing receptor-specific antagonists. escholarship.org A critical hurdle in translating preclinical findings to clinical applications is the significant difference in PAR expression and function across various species. nih.gov

A major challenge in the preclinical development of PAR4 antagonists is the notable species-specific variation in the expression and function of platelet PARs. nih.gov These differences can make it difficult to predict the human response based on data from common animal models like mice and rats. nih.gov

PAR Expression Profiles: Human platelets express both PAR1 and PAR4 as thrombin receptors. ahajournals.org In contrast, mouse platelets express PAR3 and PAR4, where PAR4 is the major receptor for thrombin-mediated activation and PAR3 acts largely as a cofactor. ahajournals.org Other species like rats and rabbits also express PAR3 and PAR4. nih.gov This fundamental difference in receptor profiles complicates the interpretation of thrombosis and hemostasis studies in these models. nih.gov

Functional Differences: Beyond expression, human and mouse PAR4 receptors are functionally distinct from one another. nih.gov

Compound Affinity: this compound exhibits high affinity for human and monkey PAR4, but has a weak effect on mouse platelets and no effect on guinea pig or rat platelet aggregation. nih.gov This limits the utility of these common rodent models for in vivo studies of this compound.

Due to these discrepancies, non-human primates, which share an identical platelet PAR expression profile with humans (PAR1 and PAR4), are the most relevant preclinical models for evaluating PAR4 antagonists. nih.gov Studies in cynomolgus monkeys were crucial in demonstrating the antithrombotic efficacy and favorable bleeding profile of this compound, highlighting the importance of selecting appropriate animal models to overcome translational challenges. nih.govacs.org

Table 2: Species Differences in Platelet Protease-Activated Receptor (PAR) Expression
SpeciesExpressed Platelet PARsRelevance to Human Physiology
HumanPAR1, PAR4Reference standard. ahajournals.org
Monkey (Cynomolgus)PAR1, PAR4Highly relevant; identical PAR profile to humans. nih.gov
MousePAR3, PAR4Limited relevance due to different PAR profile (PAR3 instead of PAR1) and functional differences in PAR4. ahajournals.orgnih.gov
RatPAR3, PAR4Limited relevance; different PAR profile. nih.gov
RabbitPAR3, PAR4Limited relevance; different PAR profile. nih.gov
Guinea PigPAR1, PAR3, PAR4Limited relevance; different PAR profile. nih.gov

Developing Robust Preclinical Models that Mirror Human Disease Pathophysiology

The preclinical evaluation of this compound, a selective and reversible antagonist of Protease-Activated Receptor 4 (PAR4), has necessitated the use of robust models that accurately reflect the pathophysiology of human arterial thrombosis. Researchers have employed both in vivo animal models and innovative ex vivo human systems to elucidate the compound's antithrombotic potential while assessing its impact on hemostasis. These models are crucial for understanding how targeting PAR4 can inhibit thrombus formation, particularly under conditions of high shear stress characteristic of stenosed arteries.

In Vivo Animal Models

A key preclinical model used to establish the efficacy of this compound was the electrolytic-mediated carotid artery thrombosis model in cynomolgus monkeys. researchgate.netalzdiscovery.org This model is designed to mimic the conditions of arterial thrombosis, providing a platform to assess the antithrombotic action of investigational compounds. In these studies, this compound demonstrated potent antithrombotic activity. researchgate.netnih.gov For instance, at a dose of 1 mg/kg, the compound reduced thrombosis weight by 82% and showed a significant reduction in thrombosis at lower doses as well. alzdiscovery.orgnih.gov A critical aspect of this model is its ability to also evaluate bleeding risk, a primary concern for antiplatelet agents. The studies indicated that this compound has a wide therapeutic window, showing a low bleeding risk compared to other agents like clopidogrel. researchgate.netnih.gov

Ex Vivo Human Thrombosis Models

To bridge the gap between animal data and human clinical response, researchers utilized the Badimon perfusion chamber, a well-validated ex vivo model of thrombosis. nih.govresearchgate.net This system exposes human blood, drawn from volunteers dosed with this compound, to a porcine arterial substrate under high-shear-stress conditions that simulate a stenosed coronary artery. nih.gov This approach allows for the direct assessment of a drug's effect on human thrombogenesis.

In a phase 1 trial involving healthy volunteers, a single 60 mg dose of this compound substantially reduced the formation of platelet-rich thrombus under high shear stress. nih.govresearchgate.net Specifically, the total thrombus area was reduced by nearly a third (29.2%) at 2 hours post-administration. researchgate.netresearchgate.net The reduction was driven by a significant decrease in platelet-rich thrombus deposition. researchgate.net Importantly, the compound had no effect on thrombus formation at low shear rates, which is significant because high shear stress is associated with thrombus-prone arteries, while low shear rates are more characteristic of vessels prone to bleeding. alzdiscovery.org These findings from the ex vivo model provided crucial insights into the selective action of this compound and supported its potential as a therapeutic antiplatelet agent. nih.govresearchgate.net

The table below summarizes the key findings from these preclinical models.

Preclinical ModelSubjectKey Parameter MeasuredKey Findings with this compoundCitation
Electrolytic Carotid Artery ThrombosisCynomolgus MonkeyThrombus Weight, Bleeding Time- 82% reduction in thrombus weight at 1 mg/kg.- Significantly reduced thrombosis at lower doses (0.2–0.5 mg/kg).- Minimal impact on hemostasis and bleeding time compared to clopidogrel. researchgate.netalzdiscovery.orgnih.gov
Badimon Perfusion Chamber (Ex Vivo)Healthy Human VolunteersThrombus Formation under High and Low Shear Stress- 29.2% reduction in total thrombus area at high shear (2 hours post-dose).- 34.8% reduction in platelet-rich thrombus deposition at high shear.- No significant effect on thrombus formation at low shear stress. researchgate.netalzdiscovery.orgnih.govresearchgate.net
Platelet Aggregation Assays (Ex Vivo)Healthy Human VolunteersPAR4-stimulated platelet activation and aggregation- Near-complete, selective, and reversible inhibition of PAR4-stimulated platelet activation.- No effect on platelet activity stimulated by PAR1 AP, ADP, or arachidonic acid. researchgate.netnih.gov

These meticulously designed preclinical models, which mirror critical aspects of human arterial thrombosis, have been instrumental in characterizing the pharmacodynamic profile of this compound. They have successfully demonstrated that selective PAR4 antagonism can substantially reduce platelet-rich thrombus formation under arterial flow conditions, providing a strong rationale for its development as a novel antiplatelet therapy. nih.gov

Q & A

Q. What is the mechanism of action of BMS-986120, and how has its PAR4 antagonism been validated in preclinical models?

this compound is a reversible, orally active protease-activated receptor 4 (PAR4) antagonist that selectively inhibits thrombin-induced platelet activation. Preclinical validation includes:

  • In vitro : Inhibition of PAR4-mediated calcium release in HEK293 cells (IC₅₀ = 9.5 nM in human blood) and suppression of γ-thrombin- or PAR4-activating peptide (AP)-induced platelet aggregation in human platelets .
  • In vivo : Dose-dependent reduction of thrombus weight (83% at 1 mg/kg) in non-human primate arterial thrombosis models, with minimal bleeding risk compared to clopidogrel .
  • Selectivity : No off-target effects on PAR1, other coagulation proteases, or ion channels, confirmed via cross-reactivity assays .

Q. What are the species-specific pharmacokinetic (PK) properties of this compound, and how do they inform translational studies?

this compound exhibits variable PK profiles across species:

  • Bioavailability : 98% in rats, 19% in dogs, and 29% in cynomolgus monkeys .
  • Half-life : 7.5 hours (rats), 27 hours (dogs and monkeys) .
  • Clearance : 2.6 mL/min/kg (rats), 19 mL/min/kg (monkeys) .
    Implications : The lower bioavailability in primates suggests cautious dose extrapolation to humans. Researchers should prioritize primate models for efficacy-toxicity balance assessments due to closer physiological alignment .

Advanced Research Questions

Q. What methodological strategies are critical for evaluating the reversibility and selectivity of PAR4 antagonists like this compound?

  • Reversibility Testing :
    • Use ex vivo platelet-rich plasma (PRP) assays to measure recovery of platelet aggregation after drug washout .
    • Phase I human studies demonstrated this compound's reversibility via thrombus formation assays in a simulated vascular chamber .
  • Selectivity Validation :
    • Cross-test against PAR1 (e.g., using vorapaxar) in calcium flux assays to confirm PAR4-specific inhibition .
    • Mutagenesis studies (e.g., PAR4 A120T variant) to rule out pharmacodynamic variability in human populations .

Q. How can researchers address contradictions in bleeding risk data between preclinical and clinical studies of this compound?

  • Preclinical Data : In cynomolgus monkeys, this compound reduced thrombus weight by 83% with only a 2-fold increase in bleeding time vs. 7.4-fold for clopidogrel .
  • Clinical Observations : Phase I trials reported no spontaneous bleeding in healthy volunteers, but larger trials are needed to confirm safety in patients with comorbidities .
    Methodological Recommendations :
    • Incorporate dual endpoints in animal models: thrombus reduction (e.g., flow chamber assays) and bleeding time (e.g., tail transection) .
    • Use pharmacodynamic biomarkers (e.g., PAR4-mediated platelet activation) to correlate drug exposure with efficacy/safety in early-phase trials .

Q. How has this compound advanced structural insights into PAR4, and what techniques support this?

  • Structural Studies :
    • Inspired by PAR1-vorapaxar co-crystallography, this compound's binding has been used to infer PAR4 ligand interaction sites .
    • Saturation binding assays confirmed high PAR4 affinity (Kd = 0.098 nM) and absence of agonist activity .
  • Functional Assays :
    • PAR4-specific inhibition of RhoA/ROCK and PI3K/Akt pathways in MEG-01 cells, with this compound blocking 80% of thrombin-induced morphological changes vs. 50% for PAR1 antagonists .

Q. What experimental designs are optimal for comparing this compound with standard antiplatelet therapies?

  • Head-to-Head Trials :
    • In primate models, compare this compound (1 mg/kg) with clopidogrel (0.3 mg/kg/day) using thrombus weight and bleeding time metrics .
    • Use crossover designs in Phase I/II trials to assess additive effects with aspirin, measuring ex vivo thrombus formation and platelet activation markers .
  • Statistical Considerations :
    • Power studies to detect non-inferiority in efficacy (e.g., ≥80% thrombus reduction) while demonstrating superior safety (e.g., ≤2-fold bleeding time increase) .

Contradictory Data Analysis

Q. How should researchers interpret conflicting data on PAR4 genetic variants and this compound response?

  • Evidence : The PAR4 A120T variant showed no impact on this compound's pharmacodynamics in calcium signaling or platelet aggregation assays .
  • Resolution :
    • Conduct population-specific pharmacokinetic/pharmacodynamic (PK/PD) modeling in early trials.
    • Use CRISPR-edited cell lines to isolate variant effects on drug binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.